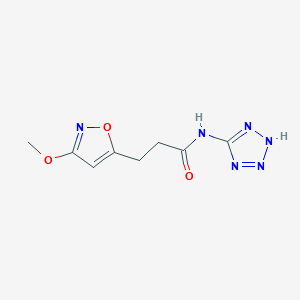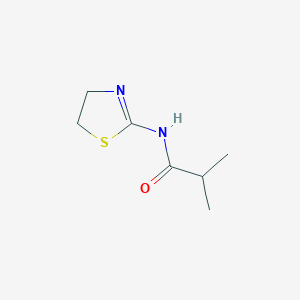![molecular formula C21H20N2O3 B12163316 N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12163316.png)
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a carboxamide group, and two 4-methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with an amine to form an imine intermediate. This reaction is usually carried out under acidic conditions to facilitate the formation of the imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine. Common reducing agents for this step include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Acylation: The resulting amine is then acylated with furan-2-carboxylic acid chloride to form the final product. This step typically requires a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as NaBH4 or LiAlH4, which may reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible activity as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
作用机制
The mechanism of action of N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity. The amide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
相似化合物的比较
Similar Compounds
N-(4-methylphenyl)furan-2-carboxamide: Lacks the additional 4-methylphenyl group, making it less complex.
N-(4-chlorophenyl)furan-2-carboxamide: Substitutes a chlorine atom for the methyl group, potentially altering its reactivity and biological activity.
N-(4-methoxyphenyl)furan-2-carboxamide: Contains a methoxy group instead of a methyl group, which can influence its electronic properties and solubility.
Uniqueness
N-[2-(4-methylphenyl)-1-[(4-methylphenyl)amino]-2-oxoethyl]furan-2-carboxamide is unique due to its dual 4-methylphenyl groups, which can enhance its stability and provide additional sites for chemical modification. This structural complexity allows for a broader range of applications and interactions compared to simpler analogs.
属性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[1-(4-methylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-14-5-9-16(10-6-14)19(24)20(22-17-11-7-15(2)8-12-17)23-21(25)18-4-3-13-26-18/h3-13,20,22H,1-2H3,(H,23,25) |
InChI 键 |
VVKQTDOOPVFKFH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=C(C=C2)C)NC(=O)C3=CC=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B12163239.png)
![2-({(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12163247.png)

![tert-butyl 4-[3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B12163251.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12163271.png)
![4-[4-(3,4-Dichlorophenyl)piperazinyl]-1-phenylpyrazolo[5,4-d]pyrimidine](/img/structure/B12163277.png)
![(4E)-4-[hydroxy(4-methoxy-3-methylphenyl)methylidene]-1-(2-methoxyethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12163283.png)
![1-(2,5-Dimethylbenzenesulfonyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12163287.png)
![N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide](/img/structure/B12163288.png)

methanone](/img/structure/B12163293.png)

![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-cyclopropyl-1H-isoindole-1,3(2H)-dione](/img/structure/B12163299.png)
![ethyl 1-(3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12163318.png)
